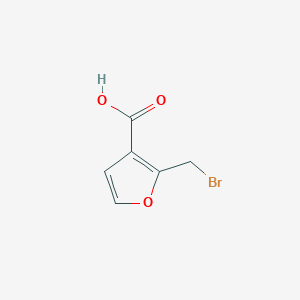

2-(Bromomethyl)furan-3-carboxylic acid

Vue d'ensemble

Description

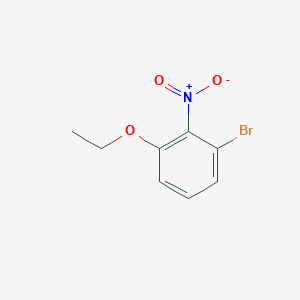

“2-(Bromomethyl)furan-3-carboxylic acid” is a chemical compound with the Inchi Code 1S/C6H5BrO3/c7-3-5-4(6(8)9)1-2-10-5/h1-2H,3H2,(H,8,9) . It has a molecular weight of 205.01 g/mol.

Molecular Structure Analysis

The molecular formula of “2-(Bromomethyl)furan-3-carboxylic acid” is C6H5BrO3 . The average mass is 160.997 Da and the monoisotopic mass is 159.952377 Da .Chemical Reactions Analysis

Furan platform chemicals (FPCs) like “2-(Bromomethyl)furan-3-carboxylic acid” have a wide range of compounds that can be economically synthesized from biomass . The types of reactions applicable to FPCs and a variety of methods for the synthesis of chiral furans have been discussed .Physical And Chemical Properties Analysis

“2-(Bromomethyl)furan-3-carboxylic acid” is a solid with a melting point of 160-163 °C . It should be stored at 2-8°C .Applications De Recherche Scientifique

Synthesis and Chemical Transformations :

- "2-(Bromomethyl)furan-3-carboxylic acid" has been utilized in the synthesis of complex molecular structures like benzo[b]furan-3-carboxylic acids through Pd(II)-mediated cascade carboxylative annulation. This process involves forming multiple bonds in a single step and is significant in the field of organic synthesis (Liao et al., 2005).

- In another study, the compound has been used in the preparation of esters of furan- and thiophen-2-carboxylic acids. This research describes routes to these acids with various substituents, demonstrating the versatility of "2-(Bromomethyl)furan-3-carboxylic acid" in synthesizing heterocyclic compounds (Chadwick et al., 1973).

Molecular Interactions and Mechanistic Studies :

- A study on the dissociative electron attachment to 2-furoic acid, which shares structural similarity with "2-(Bromomethyl)furan-3-carboxylic acid," reveals insights into how electron and proton transfer reactions influence the stability of the furan ring. This research is pivotal for understanding the molecular interactions and stability of furan derivatives (Zawadzki et al., 2020).

Biological and Pharmacological Applications :

- A furan derivative structurally related to "2-(Bromomethyl)furan-3-carboxylic acid" was isolated from endophytic fungi and demonstrated potent antibacterial activity. This illustrates the potential of furan derivatives in developing new antibacterial agents (Ma et al., 2016).

Industrial and Polymer Chemistry :

- "2-(Bromomethyl)furan-3-carboxylic acid" and related compounds have been explored for their role in the catalytic synthesis of furan dicarboxylic acids, which are crucial in the polymer industry as renewable alternatives to traditional petrochemicals (Zhang et al., 2017).

Orientations Futures

The future directions of “2-(Bromomethyl)furan-3-carboxylic acid” and related furan platform chemicals (FPCs) involve a switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The main purpose of this change is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

Propriétés

IUPAC Name |

2-(bromomethyl)furan-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO3/c7-3-5-4(6(8)9)1-2-10-5/h1-2H,3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXBFMXTZUOCNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C(=O)O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)furan-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate](/img/structure/B1379526.png)

![2-[(6-amino-9H-purin-8-yl)amino]ethanol hydrobromide](/img/structure/B1379531.png)